
1,3-Dimethyl-2-imino-imidazolidine hydrobromide
Übersicht
Beschreibung
1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .
Synthesis Analysis
DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .Molecular Structure Analysis
The molecular formula of DMI is C5H10N2O .Chemical Reactions Analysis
DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .Physical And Chemical Properties Analysis
DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Electrodeposition of Magnesium
1,3-Dimethyl-2-imidazolidinone (DMI) is widely used in the field of battery and electrodeposition of metals and its alloys . It has good chemical compatibility with metallic magnesium and is used in the electrodeposition of magnesium . The electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature has good conductivity and a low overpotential for Mg deposition .
Solvent for High-Performance Li–O2 Battery
DMI is an excellent electrolyte solvent for Li–O2 batteries (LOBs) . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge . This lowers the overpotential and improves the cyclability of the battery .
Substitute Solvent for HMPA
DMI is used as a substitute solvent for Hexamethylphosphoramide (HMPA) in the synthesis of 1,2-bis (trimethylsilyl)benzene .
Solvent for α-Regioselective Prenylation of Imines
DMI is used as a solvent during the α-regioselective prenylation of imines .
Component of Mobile Phase in Chromatography
DMI is used as a component of the mobile phase during size-exclusion chromatographic analysis of cellulose .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-imino-imidazolidine hydrobromide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

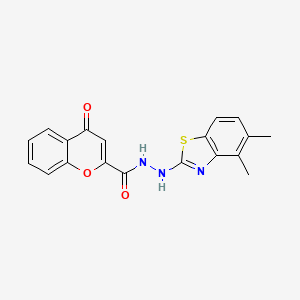
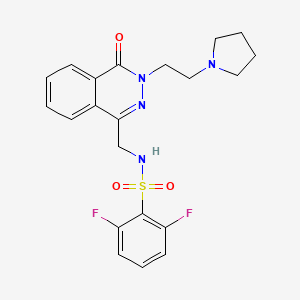

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)


![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)
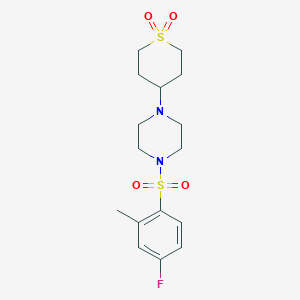
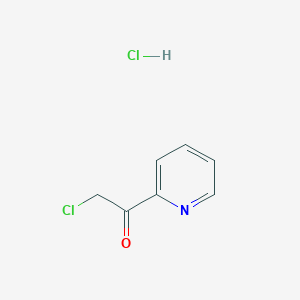
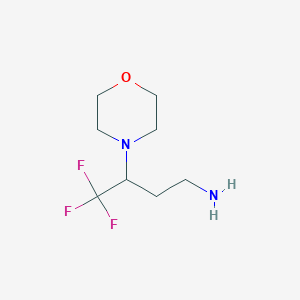
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)
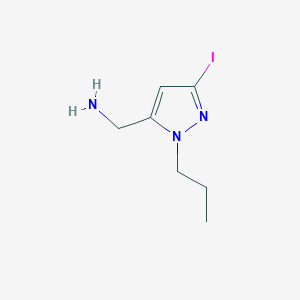

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)